molecular formula C21H23N3O6 B213949 methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

Numéro de catalogue B213949
Poids moléculaire: 413.4 g/mol
Clé InChI: JCMXKQOCGOSGFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mécanisme D'action

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to apoptosis and cell death. In addition, BTK inhibition also disrupts the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.
Biochemical and Physiological Effects:
methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit BTK activity in both healthy and malignant B-cells. In preclinical models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to induce apoptosis and cell death in B-cell malignancies, as well as inhibit tumor growth and metastasis. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to disrupt the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is its specificity for BTK, which reduces the risk of off-target effects. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity in preclinical models, making it a promising candidate for the treatment of B-cell malignancies. However, like any other small molecule inhibitor, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has limitations, including the potential for drug resistance and the need for combination therapies to improve efficacy.

Orientations Futures

There are several future directions for the development of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition. Another area of focus is the development of combination therapies that can improve the efficacy of BTK inhibitors. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is also an area of active research. Finally, the evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, is also an important area of future research.
In conclusion, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, there are several future directions for the development of BTK inhibitors, including the identification of biomarkers, the development of combination therapies, and the evaluation of BTK inhibitors in other B-cell malignancies.

Méthodes De Synthèse

The synthesis of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with furoyl chloride to form 2-furoyl-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-1,3,4-thiadiazole-2-thiol to form the key intermediate. The final step involves the reaction of the key intermediate with methyl chloroformate to form methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate.

Applications De Recherche Scientifique

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

Propriétés

Nom du produit

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

Formule moléculaire

C21H23N3O6

Poids moléculaire

413.4 g/mol

Nom IUPAC

methyl 2-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H23N3O6/c1-12-8-13(2)24(23-12)11-14-6-7-17(30-14)20(25)22-16-10-19(28-4)18(27-3)9-15(16)21(26)29-5/h6-10H,11H2,1-5H3,(H,22,25)

Clé InChI

JCMXKQOCGOSGFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

SMILES canonique

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.